molecular formula C8H6ClN5 B13154642 2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine

2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine

Cat. No.: B13154642
M. Wt: 207.62 g/mol
InChI Key: MEUDCMCMJBSQNT-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with amino, chloro, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine typically involves the reaction of 2-amino-4-chloro-6-methyl-pyridine with 3-pyridineboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixed solvent of acetonitrile and water under reflux conditions . The use of dichlorobis(triphenylphosphine)Pd(II) and sodium carbonate as reagents facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The pyridyl group can participate in coupling reactions with aryl halides or boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like sodium carbonate or potassium phosphate.

Major Products Formed

    Substitution: Formation of amino or thiol derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.

    Agrochemicals: It is used in the development of pesticides and herbicides.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The chloro and pyridyl groups contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminopyrimidine
  • 2-Aminopyridine
  • 2-Aminothiazole
  • 2-Amino-5-bromopyrimidine

Uniqueness

2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and pyridyl groups enhances its reactivity and binding affinity compared to other similar compounds.

Biological Activity

2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine is a member of the triazine family, known for its diverse biological activities and potential therapeutic applications. This compound features a triazine ring substituted with an amino group, a chlorine atom, and a pyridyl moiety, which contribute to its unique chemical properties and biological interactions.

The molecular formula of this compound is C7_7H6_6ClN5_5. Its structure allows for various interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

Antibacterial Properties

Research indicates that this compound exhibits potential antibacterial activity . Similar triazine derivatives have shown efficacy against various bacterial strains by interfering with essential cellular processes. The interaction with potassium channels has been suggested as a mechanism of action, highlighting the compound's ability to modulate ion transport across cell membranes.

Anticancer Activity

Numerous studies have focused on the anticancer potential of triazine derivatives. For instance, derivatives containing the triazine core have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 7bDLD-1 (colon cancer)13.71Induces apoptosis via PI3K inhibition
Compound 58HT-29 (colon cancer)17.78Alkylating agent affecting nucleic acids
Compound 47MDA-MB-231 (breast cancer)16.32Inhibits AKT phosphorylation

The most effective derivatives often feature multiple alkylating groups that enhance their cytotoxicity by targeting DNA and disrupting cell cycle progression .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Kinases : Many triazine derivatives act as inhibitors of key signaling pathways involved in cancer cell proliferation. For example, inhibition of phosphatidylinositol 3-kinase (PI3K) has been documented as a significant pathway affected by these compounds .
  • Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating apoptotic signaling pathways and altering the expression levels of pro-apoptotic and anti-apoptotic proteins .

Case Study 1: Colon Cancer

A study evaluated the effects of a series of triazine derivatives on DLD-1 and HT-29 colon cancer cell lines. The most cytotoxic derivative was identified as having an Ala-Ala-OMe substituent, which induced time-dependent cytotoxicity and apoptosis through PI3K pathway attenuation. This suggests that modifications on the triazine ring can significantly enhance anticancer activity .

Case Study 2: Breast Cancer

Another investigation focused on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that compounds with multiple alkylating substituents exhibited enhanced cytotoxic effects. The study highlighted the importance of structural variations in determining the efficacy of these compounds against resistant cancer types .

Properties

IUPAC Name

4-chloro-6-pyridin-3-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5/c9-7-12-6(13-8(10)14-7)5-2-1-3-11-4-5/h1-4H,(H2,10,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUDCMCMJBSQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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